molecular formula C17H11N3O2 B5149736 N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B5149736
M. Wt: 289.29 g/mol
InChI Key: KBKNRGVVWLBZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is also known as Indoxacarb and is classified as an oxadiazine insecticide. The compound has a unique structure that makes it highly effective in controlling pests and insects.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the inhibition of sodium channels in the nervous system of insects. This leads to paralysis and death of the insect. The compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This mechanism of action makes the compound highly effective in controlling pests and insects.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the growth of cancer cells and has been investigated for its potential use in cancer treatment. In addition, the compound has been shown to have a neuroprotective effect and has been investigated for its potential use in treating Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. The compound is highly effective in controlling pests and insects, making it a valuable tool for researchers studying insect behavior and physiology. In addition, the compound has been investigated for its potential use in treating various diseases, making it a valuable tool for researchers studying the mechanisms of these diseases.
However, there are also limitations to the use of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments. The compound has been shown to have toxic effects on mammals, making it difficult to use in studies involving animal models. In addition, the compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research involving N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to investigate the potential use of the compound in treating various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanisms of action of the compound in greater detail, with the aim of developing more effective insecticides and neuroprotective agents. Finally, future research could focus on developing new synthesis methods for the compound, with the aim of improving its effectiveness and reducing its toxicity.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 1H-indole-3-carboxaldehyde with 4-cyanobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is heated to a temperature of 120-130°C for several hours until the desired product is obtained. The compound is then purified using column chromatography.

Scientific Research Applications

N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential use in drug development. The compound has been shown to have insecticidal properties and has been used to control a wide range of pests and insects. In addition, the compound has been investigated for its potential use in treating various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-9-11-5-7-12(8-6-11)20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNRGVVWLBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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